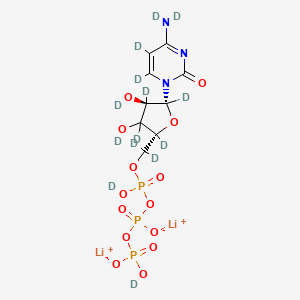

Cytidine-5'-triphosphate-d14 (dilithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

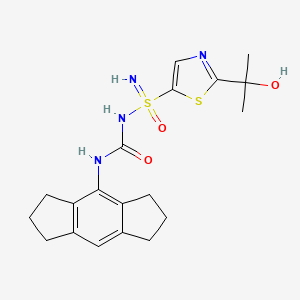

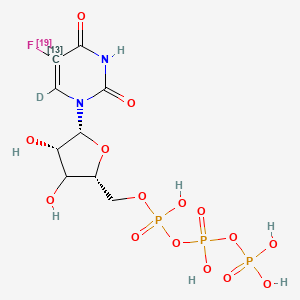

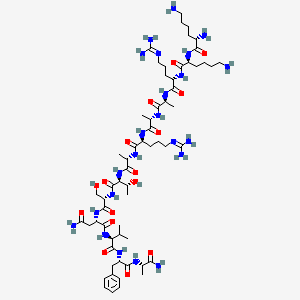

Cytidine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled form of cytidine-5’-triphosphate. This compound is a nucleoside triphosphate and serves as a building block for nucleotides and nucleic acids. It plays a crucial role in lipid biosynthesis and is essential in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-d14 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with deuterium. The synthesis involves the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate using cytidine triphosphate synthase .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate-d14 (dilithium) typically involves large-scale synthesis using stable isotope labeling techniques. The process ensures high purity and consistency, which is crucial for its application in scientific research .

Análisis De Reacciones Químicas

Types of Reactions

Cytidine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form higher-order phosphates.

Hydrolysis: It can be hydrolyzed to yield cytidine and triphosphate.

Common Reagents and Conditions

Common reagents used in these reactions include ATP or GTP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and free cytidine .

Aplicaciones Científicas De Investigación

Cytidine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:

Chemistry: Used as a building block for nucleotides and nucleic acids.

Biology: Essential in the study of pyrimidine biosynthesis and metabolic pathways.

Medicine: Utilized in drug development as a tracer for quantitation during the drug development process.

Industry: Applied in the synthesis of lipid molecules and other biochemical compounds.

Mecanismo De Acción

Cytidine-5’-triphosphate-d14 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and lipid biosynthesis. It is catalyzed by cytidine triphosphate synthase to form cytidine-5’-triphosphate from uridine-5’-triphosphate. This compound is crucial in the de novo pyrimidine biosynthetic pathway, particularly in organisms like Toxoplasma gondii .

Comparación Con Compuestos Similares

Similar Compounds

Cytidine-5’-triphosphate: The non-deuterium labeled form.

Cytidine-5’-triphosphate-15N3,d14 (dilithium): Labeled with both deuterium and nitrogen-15.

Cytidine-5’-triphosphate disodium: A sodium salt form of cytidine-5’-triphosphate.

Uniqueness

Cytidine-5’-triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which makes it particularly useful as a tracer in drug development and metabolic studies. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights during the drug development process .

Propiedades

Fórmula molecular |

C9H14Li2N3O14P3 |

|---|---|

Peso molecular |

509.2 g/mol |

Nombre IUPAC |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4 |

Clave InChI |

OFXQOIVYFQDFTK-MRLOCGKPSA-L |

SMILES isomérico |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |

SMILES canónico |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)